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Compound of Interest

Compound Name: BAY-985

Cat. No.: B605962 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity of BAY-985, a potent and

selective dual inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε).

The information presented is supported by experimental data to offer an objective analysis of

its performance against other kinases.

Quantitative Kinase Inhibition Data
BAY-985 demonstrates high potency for its primary targets, TBK1 and IKKε, while exhibiting

significantly lower activity against a range of other kinases. The following table summarizes the

half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) of BAY-985
against various kinases.
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Target Kinase IC50 / Kd (nM) Assay Condition/Source

Primary Targets

TBK1 2 Low ATP (TR-FRET)[1][2]

30 High ATP (TR-FRET)[1][2]

IKKε 2 Low ATP (TR-FRET)[1][2]

Off-Targets

MAP3K19 9.6 (Kd) DiscoverX Panel[3]

STK17A (DRAK1) 74 (Kd) DiscoverX Panel[3]

311 (IC50) Eurofins Panel[1][4][5]

FLT3 123 (IC50) Bayer Internal Panel[1][3][4][5]

RSK4 276 (IC50) TR-FRET Assay[1][4][5]

MAP2K5 847 (IC50) Bayer Internal Panel[3]

ULK1 7930 (IC50) TR-FRET Assay[1][4][5]

Cellular Target Engagement

pIRF3 Inhibition 74
Cellular Mechanistic Assay[1]

[2][4][5]

Signaling Pathway Inhibition
BAY-985 functions as an ATP-competitive inhibitor of TBK1 and IKKε, which are key kinases in

the signaling pathway that leads to the activation of Interferon Regulatory Factor 3 (IRF3).[1][6]

[7] The phosphorylation of IRF3 is a critical step in the innate immune response. BAY-985
effectively blocks this phosphorylation in cellular assays.[6][7][8]
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Caption: Inhibition of the TBK1/IKKε signaling pathway by BAY-985.

Experimental Protocols
The kinase inhibitory activity of BAY-985 was determined using Time-Resolved Fluorescence

Resonance Energy Transfer (TR-FRET) based assays.[3][4][9]
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TBK1/IKKε Kinase Assay (Low ATP)
Enzyme: Recombinant full-length N-terminal His-tagged human TBK1 or GST-tagged human

IKKε was used.[9]

Substrate: A biotinylated peptide (biotin-Ahx-GDEDFSSFAEPG) served as the substrate.[9]

Assay Buffer: The buffer consisted of 50 mM HEPES (pH 7.0), 10 mM MgCl2, 1.0 mM DTT,

0.05% (w/v) BSA, and 0.01% (v/v) Nonidet P40.[9]

Procedure:

The enzyme solution was mixed with the test compound (BAY-985) and incubated for 15

minutes at 22°C to facilitate pre-binding.[9]

The kinase reaction was initiated by adding a solution containing ATP (final concentration:

10 µM) and the peptide substrate (final concentration: 1 µM).[9]

The reaction was allowed to proceed for a specific duration, typically in the linear range of

the enzyme activity.

The reaction was terminated by adding a detection solution containing streptavidin-XL665

and a europium-labeled anti-phosphoserine antibody.[9]

The amount of phosphorylated substrate was quantified by measuring the TR-FRET signal

(ratio of emissions at 665 nm and 620 nm) using a suitable plate reader.[9]

IC50 values were determined from the normalized data using a four-parameter logistic fit.

[9]

Kinase Selectivity Profiling Workflow
Wider selectivity is often assessed using large-scale kinase panels, such as those offered by

Eurofins or the KINOMEscan platform, which utilize different methodologies like binding

assays.[3][10]
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Caption: General workflow for determining kinase inhibitor selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [BAY-985: A Comparative Guide to Kinase Selectivity].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605962#bay-985-selectivity-against-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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